molecular formula C13H16ClNO2 B8599715 3-chloro-N-cyclohexyl-4-hydroxybenzamide

3-chloro-N-cyclohexyl-4-hydroxybenzamide

Cat. No.: B8599715
M. Wt: 253.72 g/mol
InChI Key: HOGCGGJZAPIVJD-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-4-hydroxybenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, a hydroxyl group at the 4-position, and an N-cyclohexylamide moiety. The compound’s hydroxyl group distinguishes it from many analogs, influencing hydrogen-bonding interactions and solubility .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-4-hydroxybenzamide

InChI

InChI=1S/C13H16ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5H2,(H,15,17)

InChI Key

HOGCGGJZAPIVJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities between 3-chloro-N-cyclohexyl-4-hydroxybenzamide and related compounds:

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Weight (g/mol) Key Structural Observations
This compound 3-Cl, 4-OH Cyclohexyl ~267.7 (estimated) Hydroxyl group enables strong hydrogen bonding .
3-Chloro-N-cyclohexylbenzamide 3-Cl Cyclohexyl 251.75 Lacks 4-OH; forms C(4) chains via N–H⋯O hydrogen bonds .
4-Chloro-N-cyclohexylbenzamide 4-Cl Cyclohexyl 251.75 Chloro at 4-position; trans amide conformation .
N-Cyclohexyl-3-fluorobenzamide 3-F Cyclohexyl 235.28 Fluorine substitution reduces steric bulk .
3-Chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide 3-Cl, 4-OH 2-(4-Fluorophenyl)ethyl 293.72 Extended N-alkyl chain introduces π-π interactions .
Key Observations:
  • Hydrogen Bonding : The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to analogs lacking this group (e.g., 3-chloro-N-cyclohexylbenzamide). This may improve crystallinity or solubility in polar solvents .
  • Substituent Position: Chloro at the 3-position (vs. 4-position in 4-chloro-N-cyclohexylbenzamide) alters molecular packing.
  • Synthetic Routes : Many analogs (e.g., 3-chloro-N-cyclohexylbenzamide) are synthesized via condensation of acyl chlorides with cyclohexylamine, often yielding byproducts requiring chromatographic purification .

Crystallographic and Conformational Differences

  • 3-Chloro-N-cyclohexylbenzamide: Forms C(4) chains via N–H⋯O hydrogen bonds along the [100] axis. The amide group adopts a trans conformation, with torsion angles indicating non-planarity .
  • 4-Chloro-N-(3-chlorophenyl)benzamide : Exhibits a planar benzamide ring with intermolecular N–H⋯O and C–H⋯Cl interactions. The dihedral angle between aromatic rings is 33.9° .

Physicochemical and Functional Implications

  • Solubility : The 4-hydroxy group in the target compound likely increases aqueous solubility compared to methoxy or chloro-substituted analogs (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) .
  • Stability : Analogs with electron-withdrawing groups (e.g., 3-F, 4-Cl) may exhibit enhanced stability against hydrolysis compared to hydroxylated derivatives .

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